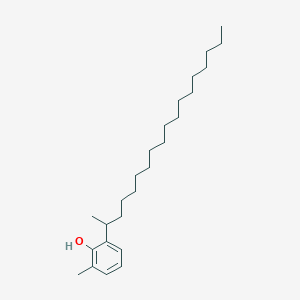![molecular formula C24H18ClN3O3S B14242247 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide CAS No. 477733-01-0](/img/structure/B14242247.png)
4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide is a complex organic compound that features a sulfonylamino group attached to a chlorophenyl ring, and a naphthalen-1-ylmethylideneamino group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with naphthalen-1-ylmethylideneamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the naphthalen-1-ylmethylideneamino group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-bromophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide
- 4-[(4-methylphenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide
- 4-[(4-fluorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide
Uniqueness
The uniqueness of 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the naphthalen-1-ylmethylideneamino group contributes to its potential biological activity.
Propriétés
Numéro CAS |
477733-01-0 |
|---|---|
Formule moléculaire |
C24H18ClN3O3S |
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C24H18ClN3O3S/c25-20-10-14-22(15-11-20)32(30,31)28-21-12-8-18(9-13-21)24(29)27-26-16-19-6-3-5-17-4-1-2-7-23(17)19/h1-16,28H,(H,27,29) |
Clé InChI |
QTDXIOMYSSDMRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


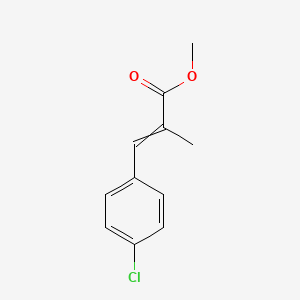
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
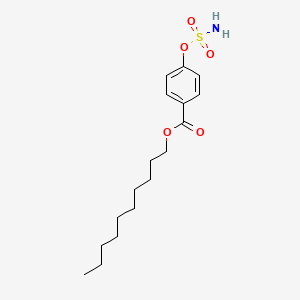
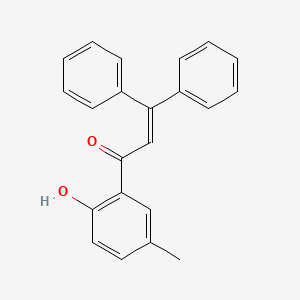
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

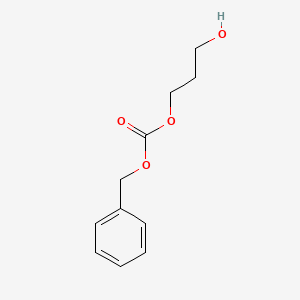
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
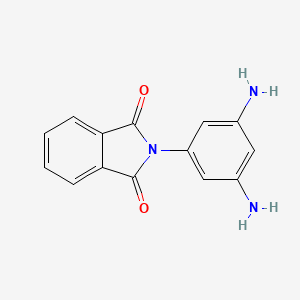
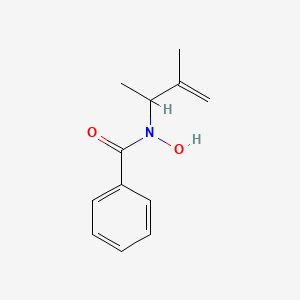
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

